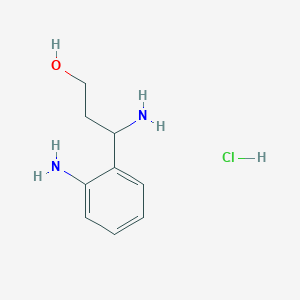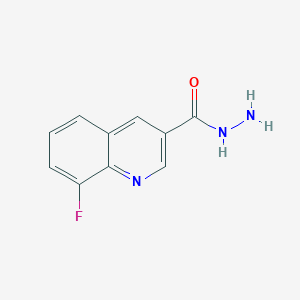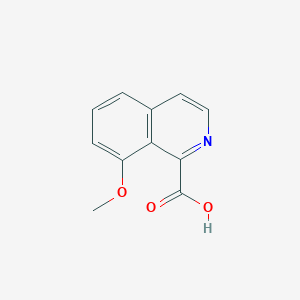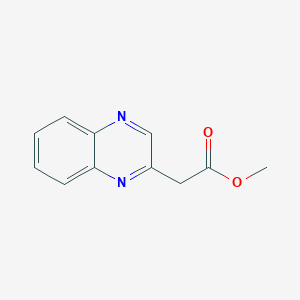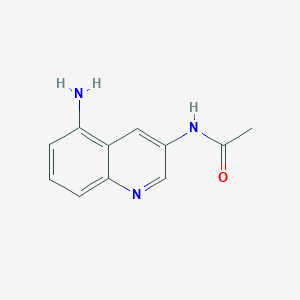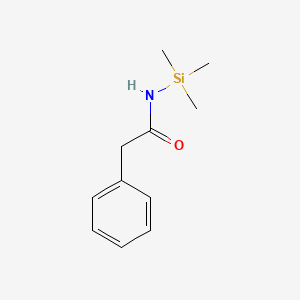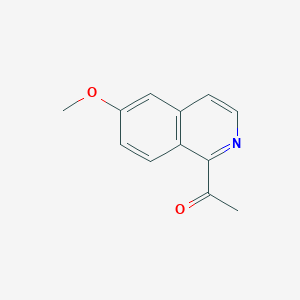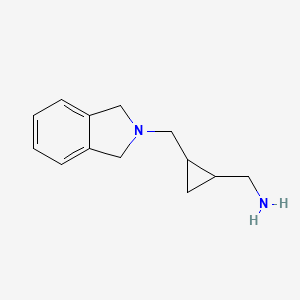![molecular formula C15H12O B11898345 4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)
4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H12O It is a derivative of biphenyl, featuring a vinyl group at the 4’ position and an aldehyde group at the 3 position
Méthodes De Préparation
The synthesis of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several routes. One common method involves the reaction of 4-vinylbiphenyl with a formylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Addition: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Applications De Recherche Scientifique
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials, such as liquid crystals and optoelectronic devices, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The vinyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures.
Comparaison Avec Des Composés Similaires
4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:
4-Vinylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4’-Vinyl-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
4,4’-Divinylbiphenyl: Contains two vinyl groups, making it more suitable for polymerization reactions.
The uniqueness of 4’-Vinyl-[1,1’-biphenyl]-3-carbaldehyde lies in its combination of a vinyl group and an aldehyde group, providing a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C15H12O |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
3-(4-ethenylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-2-12-6-8-14(9-7-12)15-5-3-4-13(10-15)11-16/h2-11H,1H2 |
Clé InChI |
FFOHFDYWQRZWDM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


